molecular formula C5H12N2O3 B15299062 N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide

N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide

Cat. No.: B15299062
M. Wt: 148.16 g/mol
InChI Key: LZKREUDDOVKKGR-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide is a chemical compound with potential applications in various fields of scientific research. Its structure consists of an ethanimidamide backbone with hydroxy and hydroxypropoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(3-hydroxypropoxy)ethanamine with hydroxylamine in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxy and hydroxypropoxy groups enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide
  • N’-hydroxy-2-(pyridin-3-yl)ethanimidamide
  • N’-hydroxy-2-(2-oxopiperidin-1-yl)ethanimidamide

Uniqueness

N’-hydroxy-2-(3-hydroxypropoxy)ethanimidamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both hydroxy and hydroxypropoxy groups allows for versatile chemical reactivity and potential interactions with a wide range of molecular targets .

Properties

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide

InChI

InChI=1S/C5H12N2O3/c6-5(7-9)4-10-3-1-2-8/h8-9H,1-4H2,(H2,6,7)

InChI Key

LZKREUDDOVKKGR-UHFFFAOYSA-N

Isomeric SMILES

C(CO)COC/C(=N/O)/N

Canonical SMILES

C(CO)COCC(=NO)N

Origin of Product

United States

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